(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid
Overview
Description
17-phenoxy trinor prostaglandin F2α (17-phenoxy trinor PGF2α) is a novel analog of PGF2α. A similar analog, 16-phenoxy tetranor PGF2α, binds to the FP receptor on luteal cells with much greater affinity (440%) than PGF2α.1 There are no published reports on the biological activity of 17-phenoxy trinor PGF2α.
Biological Activity
(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound has the molecular formula C21H36O5 and features multiple functional groups that contribute to its biological activity. The stereochemistry plays a crucial role in its interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
1. Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This suggests potential use in treating inflammatory diseases.
2. Antioxidant Properties
The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This property may contribute to its protective effects against cellular damage.
3. Cardiovascular Effects
Research indicates that this compound can improve endothelial function and reduce blood pressure in animal models. These effects are attributed to its ability to enhance nitric oxide bioavailability.
The biological activity of this compound is mediated through several mechanisms:
Receptor Interaction
The compound interacts with various receptors involved in inflammation and vascular function. Its binding affinity to these receptors modulates downstream signaling pathways that regulate physiological responses.
Gene Expression Modulation
It has been observed to influence the expression of genes associated with inflammation and oxidative stress. This modulation can lead to a reduction in the expression of inflammatory mediators.
Case Studies
Several studies highlight the efficacy of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant reduction in inflammatory markers in a rat model of arthritis. |
Study 2 | Showed improved endothelial function in hypertensive rats after administration of the compound. |
Study 3 | Reported antioxidant effects leading to reduced oxidative stress in diabetic mice. |
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c24-17(14-15-29-18-8-4-3-5-9-18)12-13-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,12-13,17,19-22,24-26H,2,7,10-11,14-16H2,(H,27,28)/b6-1-,13-12+/t17-,19-,20-,21+,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTUTDVOWPRLDV-GESHSCTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCOC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCOC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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